Cas no 16730-11-3 (6-Methoxy-L-tryptophan)

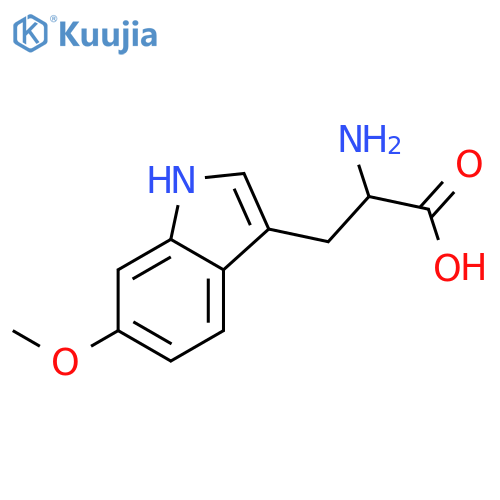

6-Methoxy-L-tryptophan structure

商品名:6-Methoxy-L-tryptophan

CAS番号:16730-11-3

MF:C12H14N2O3

メガワット:234.251163005829

MDL:MFCD06797689

CID:835892

PubChem ID:15408556

6-Methoxy-L-tryptophan 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid

- (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid

- (R)-2-acetaMido-3-(6-Methoxy-1H-indol-3-yl)propanoic acid

- 6-Methoxy-L-tryptophan

- L-Tryptophan, 6-methoxy-

- L-6-Methoxytryptophan

- Tryptophan, 6-methoxy-

- (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoicacid

- 8531AA

- AX8237659

- DTXSID90572504

- DB-328087

- AKOS016843458

- L-6-Methoxytryptophan (H-L-Trp(6-OMe)-OH)

- CS-M0886

- CS-13723

- MFCD06797689

- 16730-11-3

- SCHEMBL1460679

-

- MDL: MFCD06797689

- インチ: 1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1

- InChIKey: ASMBUJRMSWTSLE-JTQLQIEISA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=C2C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 234.10044231g/mol

- どういたいしつりょう: 234.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 88.3

6-Methoxy-L-tryptophan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199012667-1g |

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |

16730-11-3 | 95% | 1g |

$1,621.40 | 2022-04-02 | |

| Chemenu | CM247020-1g |

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |

16730-11-3 | 95% | 1g |

$1143 | 2021-06-09 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-04809-5g |

6-METHOXY-L-TRYPTOPHAN |

16730-11-3 | 95% | 5g |

$2200 | 2023-09-07 | |

| 1PlusChem | 1P001XQX-100mg |

L-Tryptophan, 6-methoxy- |

16730-11-3 | >98% | 100mg |

$125.00 | 2024-06-19 | |

| Ambeed | A291796-100mg |

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |

16730-11-3 | 98% | 100mg |

$73.0 | 2024-04-23 | |

| abcr | AB291951-5g |

L-6-Methoxytryptophan (H-L-Trp(6-OMe)-OH); . |

16730-11-3 | 5g |

€1999.80 | 2024-04-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0534-5g |

(2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |

16730-11-3 | 95% | 5g |

¥13771.0 | 2024-04-23 | |

| eNovation Chemicals LLC | D235750-5g |

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |

16730-11-3 | 95% | 5g |

$3850 | 2025-03-01 | |

| eNovation Chemicals LLC | D235750-5g |

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |

16730-11-3 | 95% | 5g |

$3850 | 2024-08-03 | |

| TRC | M243935-50mg |

6-Methoxy-L-tryptophan |

16730-11-3 | 50mg |

$ 465.00 | 2022-06-04 |

6-Methoxy-L-tryptophan 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

16730-11-3 (6-Methoxy-L-tryptophan) 関連製品

- 4350-09-8(5-Hydroxy L-Tryptophan)

- 107447-04-1((S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate)

- 56-69-9(5-Hydroxy Tryptophan)

- 16533-77-0(2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid)

- 25197-96-0((S)\u200b-\u200b2-\u200bAmino-\u200b3-\u200b(5-\u200bmethoxy-\u200b1H-\u200bindol-\u200b3-\u200byl)\u200bpropanoic Acid)

- 145224-90-4(L-Tryptophan,5-hydroxy-, dihydrate (9CI))

- 808145-87-1(D-Tryptophan,7-methoxy-)

- 114-03-4(5-Hydroxy-D-tryptophan)

- 314062-44-7(5-Hydroxy-L-Tryptophan hydrate)

- 1956-25-8(5-Benzyloxy-DL-tryptophan)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16730-11-3)6-Methoxy-L-tryptophan

清らかである:99%/99%

はかる:1g/5g

価格 ($):327.0/1287.0